

Comparative NMR Analysis of Boc-Val-Pro-OH and Related Dipeptides

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Compound of Interest		
Compound Name:	Boc-Val-Pro-OH	
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For Researchers, Scientists, and Drug Development Professionals: A Guide to the ¹H and ¹³C NMR Spectroscopic Signatures of **Boc-Val-Pro-OH**

In the landscape of peptide chemistry and drug development, the precise characterization of synthetic intermediates is paramount. N-tert-butoxycarbonyl-L-valyl-L-proline (**Boc-Val-Pro-OH**) is a crucial dipeptide building block utilized in the synthesis of more complex peptide structures.[1][2][3] Its structural integrity, confirmed through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, directly impacts the outcome of peptide synthesis. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for **Boc-Val-Pro-OH**, alongside related structures, to aid researchers in its unambiguous identification and quality assessment.

While a complete, publicly available, assigned experimental NMR dataset for **Boc-Val-Pro-OH** is not readily available, this guide presents a predicted analysis based on the known spectral data of its constituent amino acids, Boc-L-valine-OH and Boc-L-proline-OH, and comparison with the structurally similar dipeptide, Boc-L-alanine-L-proline methyl ester.

Predicted and Comparative NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for **Boc-Val-Pro-OH** and provide experimental data for comparable molecules for analytical reference.

Table 1: Predicted ¹H NMR Spectral Data for **Boc-Val-Pro-OH** and Experimental Data for Related Compounds.



Compound	Functional Group	Predicted/O bserved Chemical Shift (δ ppm)	Multiplicity	Coupling Constant (J Hz)	Integration
Boc-Val-Pro- OH (Predicted)	Val α-H	~4.1-4.3	d	~8-9	1H
Pro α-H	~4.3-4.5	dd	~8-9, ~3-4	1H	_
Val β-H	~2.1-2.3	m	-	1H	
Pro δ-CH ₂	~3.4-3.7	m	-	2H	
Pro β,y-CH ₂	~1.8-2.2	m	-	4H	
Вос (СНз)з	~1.4	S	-	9H	
Val γ-(CH ₃) ₂	~0.9-1.0	d	~6-7	6H	-
Boc-Ala-Pro- OMe[4]	Ala α-H	4.45	m	-	1H
Pro α-H	4.51	m	-	1H	
Pro δ-CH ₂	3.54-3.71	m	-	2H	•
Pro β,y-CH ₂	1.90-2.27	m	-	4H	-
Вос (СНз)з	1.40	S	-	9H	-
Ala β-CH ₃	1.35	d	6.9	3H	-
Boc-Val- OH[5]	α-Н	4.03, 4.27	d	-	1H
β-Н	2.20	m	-	1H	
Вос (СНз)з	1.45	S	-	9H	-
γ-(CH ₃) ₂	0.94, 1.00	d	-	6H	-
Boc-Pro-OH	α-Н	~4.2-4.3	m	-	1H



δ-CH ₂	~3.4-3.6	m	-	2H
β,γ-СН₂	~1.8-2.3	m	-	4H
Boc (CH ₃) ₃	~1.4	S	-	9H

Table 2: Predicted ¹³C NMR Spectral Data for **Boc-Val-Pro-OH** and Experimental Data for Related Compounds.



Compound	Carbon Atom	Predicted/Observed Chemical Shift (δ ppm)
Boc-Val-Pro-OH (Predicted)	Val C=O (Amide)	~172-174
Pro C=O (Acid)	~175-177	
Boc C=O	~155-156	_
Boc C(CH ₃) ₃	~80	_
Val Cα	~59-61	_
Ρτο Cα	~59-61	_
Pro Cδ	~46-48	_
Val Cβ	~30-32	_
Pro Cβ	~29-31	_
Pro Cy	~24-26	_
Boc C(CH ₃) ₃	~28	_
Val Cy	~18-20	_
Boc-Ala-Pro-OMe	C=O (Amide/Ester)	-
Boc C=O	-	
Boc C(CH ₃) ₃	-	_
Ala Cα	-	_
Ρτο Cα	-	_
Ρτο Cδ	-	_
Pro Cβ	-	_
Рго Су	-	_
Boc C(CH ₃) ₃	28.3	_
Ala Cβ	-	_
Boc-Val-OH	C=O	172.68



Boc C=O	154.19	
Boc C(CH ₃) ₃	77.36	
Сα	60.18	
Сβ	29.00	_
Boc C(CH ₃) ₃	26.04	
Су	16.51	
Boc-Pro-OH	C=O	174.58
Boc C=O	153.10	
Boc C(CH ₃) ₃	76.49	
Сα	59.46	
Сδ	43.67	_
Сβ	29.15	-
Су	22.70	<u>.</u>
Boc C(CH ₃) ₃	26.00	

Experimental Protocol for NMR Analysis

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of Boc-protected dipeptides is crucial for reproducibility and accurate data interpretation.

1. Sample Preparation:

- Weigh approximately 5-10 mg of the Boc-protected dipeptide.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.



- 2. NMR Spectrometer Setup and Data Acquisition:
- The spectra should be recorded on a spectrometer with a proton frequency of at least 400 MHz.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal resolution.
- For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
- For ¹³C NMR, a proton-decoupled experiment should be performed to simplify the spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
- 3. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the resulting spectrum and perform baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
- Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Structural Representation

The chemical structure of **Boc-Val-Pro-OH** is fundamental to understanding its NMR spectra. The following diagram illustrates the atomic arrangement and numbering convention used for NMR signal assignment.

Caption: Chemical structure of **Boc-Val-Pro-OH**.

This guide serves as a practical resource for the NMR analysis of **Boc-Val-Pro-OH**. By comparing predicted and experimental data of related compounds, researchers can confidently identify and assess the purity of this important dipeptide, ensuring the quality of their synthetic endeavors.



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